molecular formula C15H17N3OS2 B2895532 (4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone CAS No. 1170536-94-3

(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone

Cat. No. B2895532
CAS RN: 1170536-94-3
M. Wt: 319.44
InChI Key: NRHGPNHPALRIJZ-UHFFFAOYSA-N
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Description

(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promising results in various studies, and it is believed to have a wide range of potential uses in the field of biochemistry and pharmacology. In

Scientific Research Applications

Antitumor Activity

  • A study explored the synthesis of similar compounds and their antitumor activity. They found that these compounds demonstrated inhibitory effects on a range of cancer cell lines, particularly leukemia, lung cancer, and renal cancer (Bhole & Bhusari, 2011).

Inhibitory Activity in Cancer Cells

  • Another research focused on the inhibitory activity of related thiazole compounds in cancer cells. They discovered that certain compounds exhibited significant growth inhibitory activity in human cancer cell lines, including glioma cells (Lefranc et al., 2013).

Antitubercular and Antifungal Activity

  • The antitubercular and antifungal activities of novel thiadiazole derivatives were evaluated. Some compounds in this category showed very good antitubercular and antifungal activities (Syed, Ramappa & Alegaon, 2013).

Antibacterial Activity

  • A study on the synthesis, spectral characterization, and docking studies of similar compounds indicated their potential antibacterial activity. The research also included density functional theory calculations to analyze the stability and reactivity of these compounds (Shahana & Yardily, 2020).

Selective Estrogen Receptor Modulator (SERM)

  • Research into a related compound revealed its potential as a selective estrogen receptor modulator (SERM), showing estrogen antagonist potency in cancer cells and offering a protective effect on bone tissues (Palkowitz et al., 1997).

Molecular Docking and Structural Analysis

  • Another study synthesized and characterized similar compounds, focusing on their structural optimization and theoretical vibrational spectra. This research aids in understanding the antibacterial activity of these compounds (Shahana & Yardily, 2020).

Mechanism of Action

Target of Action

It is known that 1,3,4-thiadiazole derivatives, which are part of the compound’s structure, have the ability to disrupt processes related to dna replication . This suggests that the compound may interact with enzymes or proteins involved in DNA replication.

Mode of Action

Given the potential target of action, it can be inferred that the compound might interact with its targets, leading to disruption of dna replication . This disruption could inhibit the replication of cells, including bacterial and cancer cells .

Biochemical Pathways

The downstream effects could include inhibited growth and proliferation of cells, particularly bacterial and cancer cells .

Pharmacokinetics

It is known that heterocyclic compounds like imidazole, which is structurally similar to thiadiazole, are highly soluble in water and other polar solvents This suggests that the compound might have good bioavailability

Result of Action

Given the potential disruption of dna replication, the compound could lead to inhibited growth and proliferation of cells, particularly bacterial and cancer cells . This could result in the death of these cells, potentially making the compound useful in antibacterial or anticancer therapies.

Action Environment

For instance, the fluorescence effects of certain 1,3,4-thiadiazole analogues have been studied in an aqueous medium containing different concentrations of hydrogen ions This suggests that the compound’s activity could be influenced by the pH of its environment

properties

IUPAC Name

[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS2/c19-15(12-2-1-9-20-12)18-7-5-11(6-8-18)14-17-16-13(21-14)10-3-4-10/h1-2,9-11H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHGPNHPALRIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone

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